molecular formula C8H11NO3 B2387383 Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate CAS No. 1628783-91-4

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B2387383
CAS No.: 1628783-91-4
M. Wt: 169.18
InChI Key: VEGCJUISTCIAGN-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in these interactions, potentially affecting various biological processes. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific bicyclic structure with an embedded nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-7(11)8-2-5(3-8)4-9-6(8)10/h5H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGCJUISTCIAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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